molecular formula C6H4ClN3 B1523901 3-Amino-5-chloropicolinonitrile CAS No. 408538-29-4

3-Amino-5-chloropicolinonitrile

Cat. No. B1523901
CAS RN: 408538-29-4
M. Wt: 153.57 g/mol
InChI Key: MIPHUHMTGIOLGI-UHFFFAOYSA-N
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Description

3-Amino-5-chloropicolinonitrile, also known as 5-Amino-3-chloropicolinonitrile, is a chemical compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 3-Amino-5-chloropicolinonitrile involves the reaction of 5-chloro-3-nitropicolinonitrile with iron powder in acetic acid. The reaction is stirred for 2 hours until the starting material is consumed .


Molecular Structure Analysis

The InChI code for 3-Amino-5-chloropicolinonitrile is 1S/C6H4ClN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,9H2 . This indicates that the molecule consists of a six-membered ring with two nitrogen atoms, one chlorine atom, and an amino group.


Physical And Chemical Properties Analysis

3-Amino-5-chloropicolinonitrile is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Chemistry and Synthesis Applications

  • Prebiotic Chemistry : The chemistry of α-aminonitriles, closely related to 3-Amino-5-chloropicolinonitrile, is significant in prebiotic chemistry studies. These compounds are used as starting materials in reaction sequences targeting proteinogenic amino acids and biological cofactor molecules (Ksander et al., 1987).
  • Heterocyclic Compound Synthesis : Arylhydrazononitriles, which include derivatives similar to 3-Amino-5-chloropicolinonitrile, are key synthons in synthesizing a variety of heterocyclic substances. These compounds have shown promising antimicrobial activities against various microorganisms (Behbehani et al., 2011).
  • Synthesis of Pyrazolo[1,5-a]pyrimidines : 3-Amino-5-chloropicolinonitrile derivatives have been used to synthesize pyrazolo[1,5-a]pyrimidines, which have been evaluated for their antibacterial, antifungal activities, and cytotoxicity against cancer cells (Al-Adiwish et al., 2017).

Biological and Pharmacological Research

  • Protein Hydration Status Probe : Nitrile-derivatized amino acids, similar in structure to 3-Amino-5-chloropicolinonitrile, have been utilized as infrared probes to study the local hydration status of proteins. This application is valuable in understanding biological processes at a molecular level (Waegele et al., 2009).

Material Science and Analytical Applications

  • Voltammetric Detection : Amino-substituted nitriles, closely related to 3-Amino-5-chloropicolinonitrile, have been studied for their use in voltammetric detection methods. This includes the development of sensors for detecting specific chemical species (Nakamura et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding eye contact and wearing protective gloves . The Material Safety Data Sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

3-amino-5-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPHUHMTGIOLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30708845
Record name 3-Amino-5-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-chloropicolinonitrile

CAS RN

408538-29-4
Record name 3-Amino-5-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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